4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile
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Overview
Description
MPV 2213ad, also known as finrozole, is a novel, non-steroidal, competitive inhibitor of the aromatase enzyme. Aromatase is responsible for the conversion of androgens to estrogens, and inhibitors of this enzyme are used in the treatment of estrogen-dependent conditions such as breast cancer. MPV 2213ad has shown high potency and selectivity in preclinical studies .
Preparation Methods
MPV 2213ad is synthesized by the condensation of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile with 2-(4-fluorophenyl)acetaldehyde using butyllithium in tetrahydrofuran (THF). The two diastereomeric racemates are separated by flash chromatography . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
MPV 2213ad undergoes various chemical reactions, including:
Oxidation: MPV 2213ad can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: MPV 2213ad can undergo substitution reactions, particularly involving the triazole and benzonitrile moieties.
Common reagents used in these reactions include butyllithium, THF, and various chromatographic techniques for purification .
Scientific Research Applications
MPV 2213ad has several scientific research applications:
Chemistry: Used as a model compound for studying aromatase inhibition and enzyme kinetics.
Biology: Investigated for its effects on hormone levels, particularly estradiol, testosterone, luteinizing hormone, and follicle-stimulating hormone
Medicine: Evaluated for its potential in treating estrogen-dependent conditions such as breast cancer and urinary symptoms in men
Industry: Used in the development of new aromatase inhibitors and related pharmaceuticals.
Mechanism of Action
MPV 2213ad exerts its effects by competitively inhibiting the aromatase enzyme, thereby preventing the conversion of androgens to estrogens. This leads to a decrease in serum estradiol levels and an increase in serum testosterone, luteinizing hormone, and follicle-stimulating hormone levels . The compound’s high selectivity and potency make it a valuable tool for studying the aromatase enzyme and its role in various physiological processes.
Comparison with Similar Compounds
MPV 2213ad is compared with other aromatase inhibitors such as anastrozole, letrozole, and exemestane. While all these compounds inhibit the aromatase enzyme, MPV 2213ad is unique in its non-steroidal structure and high selectivity. Similar compounds include:
Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Letrozole: Another non-steroidal aromatase inhibitor with similar applications.
Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme.
MPV 2213ad’s uniqueness lies in its specific molecular structure and the resulting high selectivity and potency .
Properties
IUPAC Name |
4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-16-7-3-13(4-8-16)9-17(24)18(23-12-21-11-22-23)15-5-1-14(10-20)2-6-15/h1-8,11-12,17-18,24H,9H2/t17-,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJZVZKQYSKYNV-QZTJIDSGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H]([C@@H](C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166805 |
Source
|
Record name | MPV 2213ad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160146-16-7 |
Source
|
Record name | MPV 2213ad | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160146167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MPV 2213ad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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